molecular formula C26H34O4 B3238604 1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione CAS No. 1416047-41-0

1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione

Cat. No.: B3238604
CAS No.: 1416047-41-0
M. Wt: 410.5 g/mol
InChI Key: TUOQUVOSOCOHQX-UHFFFAOYSA-N
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Description

1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione, also known by its chemical formula C38H58O6 , is a compound with a molecular weight of approximately 610.86 g/mol . It falls within the class of organic compounds and exhibits interesting properties due to its unique structure.

Scientific Research Applications

Structural Analysis and Coordination in Metallocycles

  • Metallocycle Coordination : 1,1'-[(Ethane-1,2-diyldioxy)di-o-phenylene]bis(indoline-2,3-dione), a related compound, shows interesting structural properties. In a binuclear Ag(I) metallocycle complex, it adopts a gauche conformation to bind Ag(I) via two indolinedione O atoms and two C atoms from the phenoxy ring. This indicates potential applications in coordination chemistry and molecular design (Fang, Ma, Wei, & Dong, 2011).

Reactions with Ethanedithiol and Structural Derivatives

  • Reactivity with Ethanedithiol : 1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione, by analogy with 1-Phenylpropane-1,2-dione, could potentially react with ethanedithiol to form dithiolane derivatives. This suggests its potential in synthesizing organosulfur compounds with unique steric structures (Arbuzov, Klimovitskii, Yuldasheva, & Sergeeva, 1973).

Electron Impact Ionization-Mass Spectrometry Studies

  • Fragmentation Analysis : The fragmentation of bis-phthalimide derivatives, including compounds similar to this compound, has been studied under electron impact ionization-mass spectrometry. This provides insights into their stability and decomposition under specific conditions, useful for analytical chemistry applications (Yosefdad, Valadbeigi, & Bayat, 2020).

Light Absorption and Chromophore Behavior

  • Chromophore Properties : The chromophoric behavior of similar ethanediones has been studied, showing unusual color properties and light absorption characteristics. This research could indicate potential applications in materials science, particularly in the development of new light-absorbing materials (Effenberger, Kramme, Lindner, Martin, Martin, & Mayer, 1991).

Application in Polymer Synthesis

  • Polymer Synthesis : Aliphatic-aromatic thiodiols structurally related to this compound have been characterized for potential use in synthesizing thermoplastic nonsegmented polyurethanes. This suggests a role for similar compounds in polymer chemistry (Pikus, Olszewska, Podkościelny, Rogulska, & Kultys, 2003).

Photochromic Properties in Diarylethenes

  • Photochromic Applications : Research on bis(thienylazoles), which are photochromic analogs of diarylethenes and related to the compound , indicates potential applications in photochromic materials. These materials could be useful in various optical and electronic devices (Krayushkin, Ivanov, Martynkin, Lichitsky, Dudinov, & Uzhinov, 2001).

Properties

IUPAC Name

1,2-bis(3-hexoxyphenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O4/c1-3-5-7-9-17-29-23-15-11-13-21(19-23)25(27)26(28)22-14-12-16-24(20-22)30-18-10-8-6-4-2/h11-16,19-20H,3-10,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOQUVOSOCOHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)OCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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